(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and heterocyclic systems. The compound is officially designated as (4-aminophenyl)-(diazinan-1-yl)methanone according to computational nomenclature systems, reflecting its structural composition of a para-substituted aniline moiety connected to a saturated six-membered diazine ring through a carbonyl linkage. Alternative systematic names include 4-(1,2-diazinane-1-carbonyl)aniline and (4-Aminophenyl)(tetrahydropyridazin-1(2H)-yl)methanone, which emphasize different aspects of the molecular architecture.

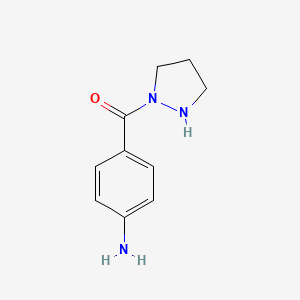

The molecular formula C10H13N3O indicates the presence of ten carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 191.23 grams per mole. The structural identification reveals a benzene ring substituted with an amino group at the para position, which is connected through a carbonyl carbon to a tetrahydropyrazole ring system. The tetrahydropyrazole moiety, also known as pyrazolidine, represents a saturated five-membered heterocycle containing two adjacent nitrogen atoms, distinguishing it from the aromatic pyrazole ring systems commonly encountered in medicinal chemistry.

The Simplified Molecular Input Line Entry System representation O=C(C1=CC=C(N)C=C1)N2NCCC2 provides a linear notation that captures the connectivity pattern of the molecule, clearly delineating the carbonyl linkage between the aminophenyl group and the tetrahydropyrazole ring. This structural arrangement creates a compound that bridges the gap between simple aromatic amines and complex heterocyclic systems, positioning it as an interesting target for synthetic and medicinal chemistry investigations.

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C10H13N3O | Computed Analysis |

| Molecular Weight | 191.23 g/mol | Mass Spectrometry |

| Chemical Abstracts Service Number | 1135283-70-3 | Registry Assignment |

| International Union of Pure and Applied Chemistry Name | (4-aminophenyl)-(diazinan-1-yl)methanone | Computational Nomenclature |

| Simplified Molecular Input Line Entry System | O=C(C1=CC=C(N)C=C1)N2NCCC2 | Structural Notation |

Historical Context in Heterocyclic Chemistry Research

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established the fundamental principles governing this class of heterocyclic compounds. The significance of Knorr's contributions extended beyond mere nomenclature, as his systematic investigations laid the groundwork for understanding the synthetic pathways and structural characteristics that define pyrazole-based molecules. The classical Knorr pyrazole synthesis, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, became a cornerstone methodology that continues to influence modern synthetic approaches to pyrazole derivatives.

The evolution of pyrazole chemistry gained further momentum through the work of Hans von Pechmann in 1898, who developed alternative synthetic routes using acetylene and diazomethane, demonstrating the versatility of approaches available for constructing pyrazole ring systems. These early investigations established pyrazoles as a fundamental class of heterocyclic compounds with unique reactivity patterns and structural properties that distinguished them from other nitrogen-containing ring systems.

The development of tetrahydropyrazole derivatives, including compounds like this compound, represents a more recent chapter in heterocyclic chemistry research, emerging from efforts to explore the pharmacological and synthetic potential of saturated pyrazole systems. The reduction of aromatic pyrazole rings to their tetrahydro counterparts opened new avenues for medicinal chemistry research, as the saturated ring systems often exhibit different biological properties and synthetic reactivity compared to their aromatic analogs.

The historical context of heterocyclic chemistry research reveals a continuous evolution from simple ring systems to increasingly complex molecular architectures, with pyrazole derivatives serving as important intermediates and targets throughout this progression. The synthesis and characterization of compounds like this compound reflects the modern understanding of structure-activity relationships in heterocyclic chemistry, where specific substitution patterns and ring modifications are designed to achieve desired chemical and biological properties.

Position Within Pyrazole-Based Methanone Derivatives

The classification of this compound within the broader category of pyrazole-based methanone derivatives highlights its unique structural features and potential applications in organic synthesis and medicinal chemistry. Pyrazole-based methanones represent a diverse class of compounds characterized by the presence of both a pyrazole heterocycle and a carbonyl functional group, which together create opportunities for diverse chemical reactivity and biological activity. The specific structural arrangement in this compound, featuring a tetrahydropyrazole ring directly attached to the carbonyl carbon, distinguishes it from other pyrazole methanones where the pyrazole ring may be connected through alternative linkage patterns.

The presence of the para-aminophenyl substituent adds another layer of structural complexity and functional diversity to this compound, as aromatic amines are well-known pharmacophores in medicinal chemistry and versatile synthetic intermediates in organic chemistry. This combination of a tetrahydropyrazole ring, a methanone linkage, and an aromatic amine creates a molecular scaffold that incorporates multiple reactive sites and potential binding motifs, positioning the compound as an interesting target for further chemical elaboration and biological evaluation.

Comparative analysis with related pyrazole-based methanone derivatives reveals the structural diversity achievable within this chemical class, as evidenced by compounds such as (4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone, which features a similar aromatic amine component but employs a pyridazine ring instead of a pyrazole ring. These structural variations demonstrate the flexibility available in designing pyrazole-based methanones for specific applications, whether in synthetic methodology development or biological activity optimization.

The synthetic accessibility of this compound through established heterocyclic chemistry methodologies positions it favorably within the landscape of pyrazole-based compounds. The fundamental synthetic approaches developed for pyrazole chemistry, including cyclocondensation reactions, multicomponent syntheses, and functionalization strategies, provide multiple pathways for accessing this compound and its analogs, supporting its potential utility in research applications.

| Derivative Class | Structural Feature | Representative Example | Key Characteristics |

|---|---|---|---|

| Aromatic Pyrazole Methanones | Aromatic pyrazole ring | (5-amino-3-ethyl-1-methyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone | Enhanced π-electron system, planar structure |

| Tetrahydropyrazole Methanones | Saturated pyrazole ring | This compound | Increased conformational flexibility, reduced aromaticity |

| Pyridazine Methanones | Six-membered diazine ring | (4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone | Expanded ring system, different nitrogen positioning |

| Substituted Pyrazole Methanones | Various substituent patterns | Multiple derivatives with diverse functionalization | Tailored properties through substitution chemistry |

Properties

IUPAC Name |

(4-aminophenyl)-pyrazolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12-13/h2-5,12H,1,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKCMPJZBWLVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNN(C1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone typically involves the following steps:

Formation of the Aminophenyl Intermediate:

Formation of the Tetrahydro-1H-pyrazol-1-yl Intermediate:

Coupling Reaction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The aminophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

Reduction: The methanone bridge can be reduced to a methylene group using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

- Oxidation of the aminophenyl group can yield nitroso or nitro derivatives.

- Reduction of the methanone bridge can yield the corresponding methylene derivative.

- Substitution reactions can yield various alkylated or acylated derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its potential as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

- Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry:

- Potential applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminophenyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the tetrahydro-1H-pyrazol-1-yl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|---|

| Target Compound | C₁₀H₁₁N₃O | 189.22 | 4-Aminophenyl, tetrahydro-pyrazole | N/A | N/A |

| (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone | C₁₆H₁₂ClN₃O | 297.74 | 4-Chlorophenyl, phenyl-pyrazole | N/A | N/A |

| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | C₂₀H₁₄ClN₃O₂S | 407.86 | 4-Chlorophenyl, thiophene, hydroxy | N/A | N/A |

| Phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone | C₁₆H₁₂N₂O | 248.28 | Phenyl, phenyl-pyrazole | N/A | 90 |

| (4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone | C₂₂H₁₅ClN₄O₄ | 458.83 | 4-Chloro, 4-methoxy, nitro-furyl | N/A | N/A |

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminophenyl group in the target compound enhances solubility in polar solvents compared to electron-withdrawing groups like chlorine (e.g., in ) or nitro-furyl (e.g., in ). Chlorine substituents increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Thermal Stability: Compounds with hydroxy or nitro groups (e.g., ) exhibit lower thermal stability due to decomposition risks, whereas the target compound’s amino group may offer moderate stability.

Spectral and Crystallographic Data

- IR Spectroscopy: The target compound’s amino group would show N–H stretching at ~3300 cm⁻¹, distinct from the C=O stretch at ~1700 cm⁻¹ seen in methanone derivatives (e.g., ).

- NMR Data: In analogs like , the 4-chlorophenyl group produces deshielded aromatic protons at δ 7.3–7.6 ppm, whereas the target’s 4-aminophenyl group would show upfield shifts due to electron donation .

- Crystallography: Pyrazole-thiophene hybrids (e.g., ) exhibit dense H-bond networks, enhancing stability, whereas nitro-furyl derivatives (e.g., ) may display weaker intermolecular interactions .

Biological Activity

(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone, also known by its CAS number 1135283-70-3, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of an aminophenyl group and a tetrahydro-1H-pyrazol-1-yl group linked by a methanone bridge. This structural arrangement is significant as it influences the compound's reactivity and biological interactions.

-

Antimicrobial Activity :

- The compound has been investigated for its potential as a bioactive agent with antimicrobial properties. It is believed to exert its effects by interacting with bacterial cell membranes or inhibiting key metabolic pathways within microbial cells.

- Anticancer Properties :

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membrane integrity | |

| Anticancer | Inhibition of cell proliferation | |

| Enzyme Inhibition | Targeting p38 MAP kinase |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that treatment with this compound resulted in reduced viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Differences |

|---|---|

| (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanol | Lacks the methanone bridge; potentially less reactive |

| (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-ethanone | Longer carbon chain; altered steric properties |

| (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-propanone | Similar structure but with different carbon chain length |

Q & A

Q. What are the common synthetic routes for preparing (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone?

The compound is typically synthesized via the reduction of a nitro precursor, such as (4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone. Reduction can be achieved using hydrogen gas with a palladium catalyst or sodium borohydride in the presence of a transition metal. Reaction conditions (e.g., 50–80°C, 12–24 hours) must be tightly controlled to avoid over-reduction or side reactions. Post-reduction purification involves column chromatography or recrystallization to isolate the amino derivative .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.

- FT-IR to identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for the amine).

- Mass spectrometry (EI-MS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtained) to resolve stereochemical ambiguities and confirm the 3D structure .

Q. How can researchers assess the stability of this compound under different storage conditions?

Stability studies should involve:

- Thermogravimetric analysis (TGA) to determine thermal degradation thresholds.

- HPLC monitoring of degradation products under accelerated aging (e.g., 40°C/75% relative humidity).

- Storage in inert atmospheres (argon) and low temperatures (–20°C) to minimize oxidation of the amine group .

Advanced Research Questions

Q. How can synthetic yields be optimized for the nitro-to-amine reduction step?

Optimization parameters include:

- Catalyst selection : Palladium on carbon (Pd/C) vs. Raney nickel, with Pd/C often providing higher selectivity.

- Solvent polarity : Polar aprotic solvents (e.g., ethanol/water mixtures) enhance reaction rates.

- pH control : Neutral to slightly acidic conditions (pH 6–7) prevent side reactions.

- Reaction monitoring : Use TLC or in-situ IR to track nitro group consumption .

Q. What strategies resolve contradictions in reported biological activity data?

Q. What mechanistic insights explain substitution reactions on the pyrazole ring?

Substitution at the pyrazole ring (e.g., nitro group replacement) proceeds via nucleophilic aromatic substitution (SNAr) under basic conditions. Electron-withdrawing groups (e.g., nitro) activate the ring for attack by nucleophiles like amines or thiols. Density functional theory (DFT) calculations can model transition states to predict regioselectivity .

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies involve:

- Functional group replacement : Swap the 4-aminophenyl group with halogenated or methoxy analogs.

- Pyrazole ring saturation : Compare activity of tetrahydro-pyrazole (saturated) vs. aromatic pyrazole derivatives.

- Bioisosteric replacements : Replace the methanone moiety with sulfonyl or carbonyl groups to assess potency shifts .

Methodological Considerations

Q. What protocols ensure reproducibility in biological assays?

- MIC determination : Use broth microdilution (CLSI guidelines) with triplicate measurements.

- Cytotoxicity assays : Pair antibacterial studies with mammalian cell line viability tests (e.g., MTT assay on HEK-293 cells).

- Statistical validation : Apply ANOVA or Student’s t-test with p < 0.05 for significance .

Q. How to address low solubility in pharmacological studies?

- Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based formulations.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amine) to enhance aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.